Androsin

Descripción

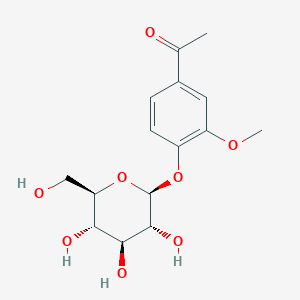

phenol glycoside which prevents allergen & platelet-activating factor induced bronchial obstruction in guinea pigs in vivo prior to inhalation challenge

Propiedades

IUPAC Name |

1-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O8/c1-7(17)8-3-4-9(10(5-8)21-2)22-15-14(20)13(19)12(18)11(6-16)23-15/h3-5,11-16,18-20H,6H2,1-2H3/t11-,12-,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUOZWMJFTQUXON-UXXRCYHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC(=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50967619 | |

| Record name | 4-Acetyl-2-methoxyphenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50967619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

531-28-2 | |

| Record name | Androsin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=531-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Androsin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Acetyl-2-methoxyphenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50967619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Androsin's Mechanism of Action in Non-Alcoholic Fatty Liver Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-alcoholic fatty liver disease (NAFLD) represents a significant and growing global health challenge, with a spectrum of conditions ranging from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma. There is a pressing need for effective therapeutic interventions. Androsin, a phytochemical constituent of Picrorhiza kurroa, has emerged as a promising therapeutic candidate. Preclinical studies have demonstrated its potential to ameliorate hepatic steatosis, inflammation, and fibrosis. This technical guide provides an in-depth overview of the core mechanism of action of this compound in NAFLD, focusing on its modulation of key signaling pathways. This document synthesizes available quantitative data, details relevant experimental methodologies, and provides visual representations of the molecular pathways and experimental workflows to support further research and drug development.

Core Mechanism of Action: Dual Regulation of Lipogenesis and Autophagy

The primary therapeutic effects of this compound in the context of NAFLD are attributed to its ability to modulate two critical cellular processes: the inhibition of de novo lipogenesis and the activation of autophagy.[1][2] The central hub for these actions is the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[3]

Inhibition of De Novo Lipogenesis via the AMPK/SREBP-1c/FASN Axis

This compound activates AMPKα, which in turn leads to the downregulation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[1][2] SREBP-1c is a key transcription factor that governs the expression of genes involved in fatty acid and triglyceride synthesis.[4] By inhibiting the nuclear translocation and activity of SREBP-1c, this compound effectively suppresses the expression of its downstream target, Fatty Acid Synthase (FASN), a crucial enzyme in de novo lipogenesis.[1][3] This inhibition of the SREBP-1c/FASN pathway leads to a significant reduction in the synthesis and accumulation of lipids in hepatocytes.[1]

Activation of Autophagy via the AMPK/PI3K/Beclin1/LC3 Pathway

Concurrent with its effects on lipogenesis, this compound-mediated activation of AMPKα initiates a signaling cascade that promotes autophagy, a cellular process for the degradation and recycling of damaged organelles and macromolecules, including lipid droplets (lipophagy).[1][2] Activated AMPKα stimulates the autophagy machinery through the PI3K/Beclin1/LC3 signaling pathway.[1] This leads to the formation of autophagosomes that sequester and degrade intracellular lipids, thereby reducing hepatic steatosis.[5]

Data Presentation: Summary of Preclinical Findings

The following tables summarize the quantitative and qualitative data from a key preclinical study investigating the effects of this compound in a high-fructose diet (HFrD)-induced NAFLD mouse model (ApoE-/- mice).[1]

Table 1: Animal Model and Treatment Protocol

| Parameter | Details |

| Animal Model | Apolipoprotein E knockout (ApoE-/-) mice |

| Disease Induction | High-Fructose Diet (HFrD) |

| This compound Dosage | 10 mg/kg |

| Administration Route | Oral gavage |

| Treatment Duration | 7 weeks |

Table 2: Biochemical Outcomes of this compound Treatment

| Parameter | Effect of this compound Treatment |

| Alanine Aminotransferase (ALT) | Reduced[1] |

| Aspartate Aminotransferase (AST) | Reduced[1] |

| Cholesterol | Significantly Reduced[1] |

| (Note: Specific quantitative values (e.g., mean ± SD, p-values) from the primary literature should be inserted here for a complete analysis.) |

Table 3: Histopathological and Molecular Outcomes of this compound Treatment

| Parameter | Effect of this compound Treatment |

| Histopathology | |

| Hepatocyte Ballooning | Reduced[1] |

| Hepatic Lipid Deposition | Reduced[1] |

| Inflammation | Reduced[1] |

| Fibrosis (α-SMA, collagens, TGF-β) | Significantly Reduced[1] |

| Molecular Markers | |

| Pro-inflammatory Markers (ILs, TNF-α, NFκB) | Reduced[1] |

| Lipogenesis Pathway (SREBP-1c, FASN) | Inhibited[1] |

| Autophagy Pathway (AMPKα, PI3K, Beclin1, LC3) | Activated[1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound for NAFLD.

Animal Model and Drug Administration

-

Animal Strain: Male Apolipoprotein E knockout (ApoE-/-) mice are used. These mice are susceptible to developing hyperlipidemia and atherosclerosis, which are comorbidities of NAFLD.[6][7]

-

Acclimatization: Mice are acclimatized for at least one week with ad libitum access to standard chow and water.

-

NAFLD Induction: NAFLD is induced by feeding the mice a high-fructose diet (HFrD) for a specified duration.

-

Grouping: Animals are randomly divided into a control group (receiving vehicle) and a treatment group (receiving this compound).

-

This compound Administration: this compound is suspended in a vehicle (e.g., 0.5% carboxymethylcellulose) and administered daily via oral gavage at a dose of 10 mg/kg body weight for 7 weeks.[1]

Biochemical Analysis

-

Sample Collection: At the end of the treatment period, blood samples are collected via cardiac puncture, and serum is separated by centrifugation.

-

Liver Enzyme and Lipid Profile: Serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and total cholesterol are measured using commercially available assay kits and a clinical chemistry analyzer.

Histopathological Analysis

-

Tissue Preparation: Liver tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.

-

H&E Staining: Hematoxylin and Eosin (H&E) staining is performed to assess overall liver morphology, hepatocyte ballooning, and inflammation.

-

Sirius Red Staining: Picro-Sirius Red staining is used to visualize and quantify collagen deposition as an indicator of fibrosis.

-

Scoring: Histological features are scored by a pathologist blinded to the treatment groups, using a standardized scoring system such as the NAFLD Activity Score (NAS).

Gene Expression Analysis (RT-PCR)

-

RNA Extraction: Total RNA is extracted from liver tissue samples using a suitable RNA isolation kit.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

-

Real-Time PCR: Quantitative real-time PCR is performed using gene-specific primers for targets involved in lipogenesis (SREBP-1c, FASN), autophagy (Beclin1, LC3), inflammation (TNF-α, IL-6), and fibrosis (TGF-β, α-SMA), with a housekeeping gene (e.g., GAPDH) as an internal control.

Protein Expression Analysis (Western Blot)

-

Protein Extraction: Total protein is extracted from liver tissue lysates.

-

SDS-PAGE and Transfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p-AMPKα, AMPKα, SREBP-1c, FASN, Beclin1, LC3, and β-actin (as a loading control), followed by incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Signaling Pathways and Experimental Workflow

Core Signaling Pathway of this compound in NAFLD

Proposed Indirect Mechanisms of this compound in NAFLD

Experimental Workflow for Preclinical Evaluation

Conclusion and Future Directions

This compound presents a compelling profile as a therapeutic candidate for NAFLD. Its dual mechanism of action, involving the inhibition of de novo lipogenesis and the activation of autophagy via the AMPK signaling pathway, addresses key pathophysiological drivers of the disease. Preclinical data strongly support its efficacy in reducing hepatic steatosis, inflammation, and fibrosis. Further research is warranted to elucidate the full therapeutic potential of this compound. This includes obtaining more detailed quantitative data from preclinical models, exploring its potential indirect effects on the NLRP3 inflammasome and gut microbiota, and ultimately, progressing towards clinical evaluation. The information provided in this technical guide is intended to serve as a foundational resource for researchers and drug development professionals in this promising area of investigation.

References

- 1. Adiponectin Inhibits NLRP3 Inflammasome Activation in Nonalcoholic Steatohepatitis via AMPK-JNK/ErK1/2-NFκB/ROS Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound alleviates non-alcoholic fatty liver disease by activating autophagy and attenuating de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A pharmacological inhibitor of NLRP3 inflammasome prevents non-alcoholic fatty liver disease in a mouse model induced by high fat diet - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chicoric Acid Ameliorates Nonalcoholic Fatty Liver Disease via the AMPK/Nrf2/NF κ B Signaling Pathway and Restores Gut Microbiota in High-Fat-Diet-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of exercise on high-fat diet–induced non-alcoholic fatty liver disease and lipid metabolism in ApoE knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Altered lipid metabolism in apolipoprotein E-deficient mice does not affect cholesterol balance across the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

Androsin Signaling Pathway: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Androsin, a naturally occurring phenolic glycoside, has garnered significant scientific interest for its therapeutic potential in metabolic and inflammatory disorders. This technical guide provides a comprehensive analysis of the this compound signaling pathway, focusing on its core mechanism of action. Preclinical studies have elucidated that this compound's primary effects are mediated through the activation of AMP-activated protein kinase (AMPKα), a central regulator of cellular energy homeostasis. This activation initiates a cascade of downstream events, including the induction of autophagy via the PI3K/Beclin1/LC3 pathway and the suppression of lipogenesis through the downregulation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). Furthermore, this compound exhibits anti-inflammatory properties by inhibiting the NF-κB signaling pathway. This guide summarizes the available quantitative data, details key experimental protocols, and provides visual representations of the signaling pathways to support further research and drug development efforts.

Core Signaling Pathway of this compound

This compound's mechanism of action is primarily centered on the activation of AMP-activated protein kinase alpha (AMPKα).[1][2] This activation triggers two major downstream signaling cascades that contribute to its therapeutic effects, particularly in the context of non-alcoholic fatty liver disease (NAFLD).[1][2]

Activation of Autophagy

Upon activation by this compound, AMPKα initiates a signaling pathway that leads to the induction of autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and proteins.[1][2] This process is mediated through the following key steps:

-

PI3K/Beclin1 Complex Formation: Activated AMPKα promotes the formation of the class III phosphatidylinositol 3-kinase (PI3K) complex, a crucial component for the initiation of autophagy.[2] Beclin1 is a key protein within this complex.[2]

-

LC3 Conversion: The activation of the PI3K/Beclin1 complex leads to the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).[2] The increased ratio of LC3-II to LC3-I is a hallmark of autophagosome formation and autophagy activation.[2]

Inhibition of Lipogenesis

This compound also plays a crucial role in regulating lipid metabolism by inhibiting de novo lipogenesis (the synthesis of fatty acids).[1][3] This is achieved through the following mechanism:

-

Downregulation of SREBP-1c: Activated AMPKα leads to the downregulation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of genes involved in fatty acid and triglyceride synthesis.[1][3]

-

Inhibition of FASN: The suppression of SREBP-1c results in the decreased expression of its downstream target, Fatty Acid Synthase (FASN), a key enzyme in lipogenesis.[2][3]

Anti-inflammatory Effects

In addition to its effects on autophagy and lipogenesis, this compound has demonstrated anti-inflammatory properties.[1] This is primarily attributed to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] Inhibition of NF-κB leads to a reduction in the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (ILs).[1]

Quantitative Data

While comprehensive dose-response data and IC50/EC50 values for this compound are not extensively available in the public domain, preclinical studies provide some quantitative insights into its biological effects.

Table 1: In Vitro Effects of this compound on Key Signaling Markers in HepG2 Cells [2]

| Protein/Gene Marker | Control (Oleic Acid) | This compound-Treated | Fold Change |

| p-AMPKα/AMPKα Ratio | 1.0 | 2.8 ± 0.3 | ↑ 2.8 |

| Beclin1 Expression | 1.0 | 2.5 ± 0.2 | ↑ 2.5 |

| LC3-II/LC3-I Ratio | 1.0 | 3.2 ± 0.4 | ↑ 3.2 |

| SREBP-1c Expression | 1.0 | 0.4 ± 0.05 | ↓ 2.5 |

| FASN Expression | 1.0 | 0.5 ± 0.06 | ↓ 2.0 |

Table 2: In Vivo Efficacy of this compound in a High-Fructose Diet-Induced NAFLD Mouse Model [1]

| Parameter | Control (High-Fructose Diet) | This compound (10 mg/kg) |

| Serum ALT (U/L) | Significantly Elevated | Significantly Reduced |

| Serum AST (U/L) | Significantly Elevated | Significantly Reduced |

| Serum Cholesterol | Significantly Elevated | Significantly Reduced |

| Hepatic Steatosis | Severe | Markedly Ameliorated |

| Hepatic Inflammation (TNF-α, ILs) | Increased | Significantly Reduced |

| Hepatic Fibrosis | Present | Significantly Reduced |

Signaling Pathway Diagrams

Caption: this compound Signaling Cascade.

Caption: Workflow for AMPK Activation Assay.

Experimental Protocols

Western Blot for AMPKα Phosphorylation

This protocol details the procedure for assessing the activation of AMPKα by measuring its phosphorylation at Threonine 172.

Materials:

-

Cell culture reagents (e.g., HepG2 cells, DMEM, FBS)

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172), Rabbit anti-AMPKα

-

HRP-conjugated anti-rabbit secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells with 100 µL of ice-cold RIPA buffer per well.

-

Scrape cells and collect the lysate in a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and heating at 95°C for 5 minutes.

-

Load samples onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-AMPKα (1:1000) and total AMPKα (1:1000) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify band intensities and calculate the ratio of phosphorylated AMPKα to total AMPKα.

-

NF-κB Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of NF-κB in response to this compound treatment.

Materials:

-

Cell line (e.g., HEK293T)

-

NF-κB luciferase reporter plasmid

-

Renilla luciferase control plasmid

-

Transfection reagent

-

This compound

-

NF-κB activator (e.g., TNF-α)

-

Passive lysis buffer

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

Seed HEK293T cells in a 96-well plate.

-

Co-transfect cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

-

Compound Treatment and Stimulation:

-

After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.

-

-

Cell Lysis and Luciferase Measurement:

-

Wash the cells with PBS and lyse them with passive lysis buffer.

-

Measure the firefly luciferase activity in the cell lysate using a luminometer.

-

Subsequently, measure the Renilla luciferase activity in the same sample for normalization.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the percentage of NF-κB inhibition for each concentration of this compound compared to the TNF-α stimulated control.

-

Determine the EC50 value if a dose-response curve is generated.

-

Quantitative Real-Time PCR (qRT-PCR) for SREBP-1c and FASN

This protocol measures the effect of this compound on the gene expression of key lipogenic factors.

Materials:

-

Cell culture reagents

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Primers for SREBP-1c, FASN, and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR system

Procedure:

-

Cell Culture and Treatment:

-

Treat cells with this compound as described in the Western blot protocol.

-

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the cells using an RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

-

qPCR:

-

Perform qPCR using SYBR Green master mix and specific primers for SREBP-1c, FASN, and the housekeeping gene.

-

-

Data Analysis:

-

Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

-

Conclusion

This compound presents a promising therapeutic agent with a multi-faceted mechanism of action centered on the activation of the AMPKα signaling pathway. Its ability to concurrently induce autophagy, inhibit lipogenesis, and exert anti-inflammatory effects makes it a compelling candidate for the treatment of metabolic disorders such as NAFLD. While the qualitative aspects of its signaling pathway are well-defined, further research is required to establish a comprehensive quantitative profile, including specific IC50 and EC50 values for its various biological activities and detailed pharmacokinetic parameters. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.

References

Probing the Therapeutic Potential of Androsin: A Technical Guide to its Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androsin, a naturally occurring phenolic glycoside, has emerged as a compound of significant interest in the pharmaceutical and biomedical research communities. Primarily isolated from the traditional medicinal plant Picrorhiza kurroa, this compound has demonstrated a spectrum of pharmacological activities, positioning it as a promising candidate for further drug development. This technical guide provides an in-depth overview of the biological activity screening of this compound, with a focus on its core therapeutic areas: hepatoprotective, anti-inflammatory, anti-asthmatic, and antiviral activities. This document outlines detailed experimental protocols, presents available quantitative data, and visualizes key signaling pathways to facilitate a comprehensive understanding of this compound's mechanism of action.

Hepatoprotective Activity

This compound has shown significant promise in the amelioration of Non-Alcoholic Fatty Liver Disease (NAFLD).[1][2][3] Its hepatoprotective effects are primarily attributed to the dual regulation of lipid metabolism and the activation of cellular housekeeping processes.[3]

Mechanism of Action

In vivo and in vitro studies have elucidated that this compound exerts its hepatoprotective effects through two main signaling pathways:

-

Activation of Autophagy: this compound activates AMP-activated protein kinase α (AMPKα), a key cellular energy sensor.[1][2] This activation initiates a downstream signaling cascade involving PI3K, Beclin1, and LC3, leading to the induction of autophagy.[1][2] Autophagy plays a crucial role in clearing accumulated lipids and damaged organelles from hepatocytes, thereby mitigating cellular stress and injury.[3]

-

Inhibition of Lipogenesis: this compound down-regulates the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and its downstream target, Fatty Acid Synthase (FASN).[1][2] SREBP-1c is a master transcriptional regulator of genes involved in fatty acid and cholesterol synthesis. By inhibiting this pathway, this compound effectively curtails de novo lipogenesis in the liver.[3]

Quantitative Data: In-Vivo Hepatoprotective Effects

The following table summarizes the key quantitative findings from a preclinical study investigating the effects of this compound in a high-fructose diet (HFrD)-induced NAFLD mouse model.

| Parameter | Animal Model | Dosage | Treatment Duration | Key Findings | Reference |

| Serum ALT & AST | ApoE-/- mice on HFrD | 10 mg/kg (oral) | 7 weeks | Significant reduction in serum ALT and AST levels. | [2] |

| Serum Cholesterol | ApoE-/- mice on HFrD | 10 mg/kg (oral) | 7 weeks | Significant reduction in cholesterol levels. | [2] |

| Liver Histology | ApoE-/- mice on HFrD | 10 mg/kg (oral) | 7 weeks | Reduced hepatocyte ballooning, hepatic lipid deposition, inflammation, and fibrosis. | [2] |

| Fibrosis Markers | ApoE-/- mice on HFrD | 10 mg/kg (oral) | 7 weeks | Significant reduction in α-SMA, collagens, and TGF-β. | [2] |

| Inflammatory Markers | ApoE-/- mice on HFrD | 10 mg/kg (oral) | 7 weeks | Significant reduction in Interleukins (ILs), TNF-α, and NF-κB. | [2] |

Experimental Protocols

This protocol outlines a typical experimental procedure to evaluate the hepatoprotective effects of this compound in a mouse model of NAFLD.[4]

a) Animal Model and Diet:

-

Animals: Male Apolipoprotein E-deficient (ApoE-/-) mice are a suitable model.

-

Acclimatization: Animals are acclimatized for at least one week before the experiment.

-

Diet-Induced NAFLD: Mice are fed a high-fructose diet (HFrD) for a specified period (e.g., 16 weeks) to induce NAFLD.

b) Treatment Protocol:

-

Grouping: Animals are randomly divided into control, HFrD, and HFrD + this compound groups.

-

Drug Administration: this compound is administered orally at a specified dose (e.g., 10 mg/kg body weight) daily for the treatment duration (e.g., 7 weeks).[4] The control and HFrD groups receive the vehicle.

c) Data Collection and Analysis:

-

Biochemical Analysis: At the end of the study, blood samples are collected to measure serum levels of liver enzymes (ALT, AST) and lipids (cholesterol).[4]

-

Histopathological Examination: Liver tissues are harvested, fixed in 10% formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red for fibrosis assessment.[4] Oil Red O staining can be used on frozen sections to visualize lipid accumulation.

-

Western Blot Analysis: Liver tissue lysates are used to determine the protein expression levels of key markers in the AMPKα and SREBP-1c pathways.

-

Quantitative PCR (qPCR): RNA is extracted from liver tissues to analyze the gene expression of relevant inflammatory and fibrotic markers.

This protocol describes a general method for assessing the activation of AMPK in a cell-based assay.

a) Cell Culture and Treatment:

-

Cell Line: A suitable cell line, such as human hepatoma (HepG2) cells, is cultured under standard conditions.

-

Induction of Steatosis (Optional): To mimic NAFLD conditions, steatosis can be induced by treating cells with fatty acids like oleic acid.

-

Compound Treatment: Cells are treated with various concentrations of this compound for a specified time.

b) Protein Extraction and Quantification:

-

After treatment, cells are washed with PBS and lysed to extract total protein.

-

The protein concentration of each lysate is determined using a standard method like the BCA assay.

c) Western Blot Analysis:

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies against phosphorylated AMPKα (p-AMPKα) and total AMPKα.

-

Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

-

The ratio of p-AMPKα to total AMPKα is calculated to determine the extent of AMPK activation.

Signaling Pathway Visualization

Caption: this compound's hepatoprotective mechanism of action.

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory properties, suggesting its potential in managing inflammatory conditions.[1]

Mechanism of Action

The anti-inflammatory effects of this compound are linked to its ability to suppress the production of pro-inflammatory mediators. This is achieved, in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][5] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, including cytokines and chemokines.[6][7]

Quantitative Data: In-Vitro Anti-inflammatory Effects

While specific IC50 values for this compound's anti-inflammatory activity are not widely reported, the following table presents representative data from an in-vitro study on its inhibitory effects on inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.

| Parameter | Cell Line | Stimulant | This compound Concentration | % Inhibition | Reference |

| Nitric Oxide (NO) | RAW 264.7 | LPS (1 µg/mL) | 10 µM | Data not available | [8] |

| IL-6 | RAW 264.7 | LPS (1 µg/mL) | 10 µM | Data not available | [8] |

| TNF-α | RAW 264.7 | LPS (1 µg/mL) | 10 µM | Data not available | [8] |

Note: Specific percentage inhibition values were not provided in the available search results.

Experimental Protocol: In-Vitro Anti-inflammatory Assay

This protocol details a standard method for assessing the anti-inflammatory activity of this compound in a macrophage cell line.

a) Cell Culture and Treatment:

-

Cell Line: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Plating: Cells are seeded in 96-well plates at an appropriate density (e.g., 5 x 10⁴ cells/well) and allowed to adhere overnight.

-

Pre-treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS; e.g., 1 µg/mL) to the wells and incubating for 24 hours.

b) Measurement of Nitric Oxide (NO) Production:

-

After incubation, the cell culture supernatant is collected.

-

NO production is quantified using the Griess reagent, which measures the accumulation of nitrite, a stable product of NO.

-

Absorbance is read at 540 nm, and the nitrite concentration is determined from a standard curve.

c) Measurement of Pro-inflammatory Cytokines (ELISA):

-

The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

d) Cell Viability Assay (MTT Assay):

-

To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay (e.g., MTT) is performed in parallel.

Signaling Pathway Visualization

Caption: this compound's inhibition of the NF-κB signaling pathway.

Anti-asthmatic Activity

This compound has been reported to possess anti-asthmatic properties, although detailed mechanistic and quantitative studies are less prevalent in the currently available literature.[2] Screening for anti-asthmatic activity typically involves in-vivo models that mimic the key features of allergic asthma.

Experimental Protocol: Ovalbumin-Induced Allergic Asthma Model

The ovalbumin (OVA)-induced asthma model is a widely used and well-characterized animal model for studying allergic asthma and for the preclinical evaluation of novel therapeutic agents.[9][10][11]

a) Sensitization and Challenge:

-

Animals: BALB/c mice are commonly used for this model.

-

Sensitization: Mice are sensitized by intraperitoneal (i.p.) injections of OVA emulsified in an adjuvant such as aluminum hydroxide on specific days (e.g., day 0 and day 14).[12]

-

Challenge: Following sensitization, mice are challenged with aerosolized OVA for a set duration on consecutive days (e.g., days 28, 29, and 30) to induce an asthmatic phenotype.[12]

b) Treatment Protocol:

-

This compound would be administered to a treatment group of mice, typically prior to each OVA challenge.

-

Control groups would include a vehicle-treated OVA-challenged group and a saline-challenged group.

c) Assessment of Asthmatic Phenotype:

-

Airway Hyperresponsiveness (AHR): AHR to a bronchoconstrictor like methacholine is measured using whole-body plethysmography.

-

Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid is collected to determine the total and differential inflammatory cell counts (e.g., eosinophils, neutrophils, lymphocytes).

-

Lung Histology: Lung tissues are examined for inflammatory cell infiltration and goblet cell hyperplasia (mucus production) using H&E and Periodic acid-Schiff (PAS) staining, respectively.

-

Cytokine and IgE Levels: Levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in BAL fluid and OVA-specific IgE in serum are measured by ELISA.

Experimental Workflow Visualization

Caption: Workflow for anti-asthmatic activity screening.

Antiviral Activity

The antiviral potential of this compound is an area that warrants further investigation. To date, there is a lack of specific studies evaluating its efficacy against viral pathogens. However, a general framework for screening the antiviral activity of a compound like this compound can be outlined.

Experimental Protocol: In-Vitro Antiviral Assay (Cytopathic Effect Reduction Assay)

This protocol describes a common method for evaluating the ability of a compound to inhibit virus-induced cell death (cytopathic effect, CPE).[1][8]

a) Cell and Virus Culture:

-

Cell Line: A cell line susceptible to the virus of interest is cultured in 96-well plates to form a monolayer (e.g., Vero 76 cells).[1]

-

Virus Stock: A titrated stock of the virus is prepared.

b) Assay Procedure:

-

Compound Dilution: A serial dilution of this compound is prepared.

-

Infection: The cell monolayers are infected with the virus in the presence or absence of the different concentrations of this compound.

-

Controls: The assay includes virus-infected untreated controls, uninfected untreated cell controls, and a positive control antiviral drug.[1]

-

Incubation: The plates are incubated until significant CPE is observed in the virus control wells.

c) Quantification of Antiviral Activity and Cytotoxicity:

-

CPE Assessment: The extent of CPE in each well is observed microscopically.

-

Cell Viability Staining: Cell viability is quantified using a dye such as neutral red or by MTT assay. The absorbance is read using a spectrophotometer.[1]

-

Data Analysis: The 50% effective concentration (EC50), the concentration of this compound that inhibits CPE by 50%, and the 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%, are calculated by regression analysis. The selectivity index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.

Experimental Workflow Visualization

Caption: Workflow for in-vitro antiviral activity screening.

Conclusion and Future Directions

This compound stands out as a promising natural product with well-documented hepatoprotective and anti-inflammatory activities. Its mechanisms of action, particularly in the context of NAFLD, are beginning to be understood at the molecular level. However, to advance this compound towards clinical application, further research is imperative. Key areas for future investigation include:

-

Dose-response studies to establish the optimal therapeutic window for its hepatoprotective effects.

-

Comprehensive in-vivo studies to confirm its anti-asthmatic potential and elucidate the underlying mechanisms.

-

Broad-spectrum antiviral screening against a panel of clinically relevant viruses to uncover any potential antiviral activity.

-

Pharmacokinetic and toxicological profiling to assess its safety and bioavailability.

This technical guide provides a foundational framework for researchers to design and execute robust screening protocols to further explore the therapeutic potential of this compound. The systematic evaluation of its biological activities will be crucial in unlocking its full potential as a novel therapeutic agent.

References

- 1. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]

- 2. This compound alleviates non-alcoholic fatty liver disease by activating autophagy and attenuating de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. frontierspartnerships.org [frontierspartnerships.org]

- 6. news-medical.net [news-medical.net]

- 7. Phytochemicals and Regulation of NF-kB in Inflammatory Bowel Diseases: An Overview of In Vitro and In Vivo Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. protocols.io [protocols.io]

- 9. benchchem.com [benchchem.com]

- 10. Murine Model of Allergen Induced Asthma [jove.com]

- 11. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 12. researchgate.net [researchgate.net]

Androsin from Picrorhiza kurroa: A Technical Guide to Its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of androsin, a key bioactive phenolic glucoside isolated from the medicinal plant Picrorhiza kurroa. It details the historical discovery, modern isolation protocols, physicochemical properties, and significant pharmacological activities of this compound, with a focus on its therapeutic potential in hepatoprotective and anti-asthmatic applications. This document synthesizes current scientific literature to serve as a resource for ongoing research and drug development.

Discovery and Chemical Identification

This compound, chemically identified as 1-[4-(β-D-glucopyranosyloxy)-3-methoxyphenyl]ethanone, is a naturally occurring acetophenone. Its discovery is closely linked to the phytochemical investigation of Picrorhiza kurroa (Family: Plantaginaceae), a perennial herb native to the Himalayan region renowned in traditional Ayurvedic medicine for treating liver and respiratory diseases.

This compound is the glucoside of apocynin (also known as acetovanillone). Apocynin was first isolated from P. kurroa in 1971 by Basu et al.[1]. Subsequent activity-guided isolation studies identified this compound as a primary active compound responsible for the plant's anti-asthmatic properties, specifically its ability to prevent allergen- and platelet-activating factor (PAF)-induced bronchial obstruction in preclinical models.[2][3][4]

Physicochemical Properties of this compound

The key physicochemical properties of this compound are summarized in the table below, providing essential data for researchers working with this compound.

| Property | Value | Reference(s) |

| CAS Number | 531-28-2 | [2] |

| Molecular Formula | C₁₅H₂₀O₈ | [2] |

| Molecular Weight | 328.31 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 206-208 °C | [2] |

| Solubility | Soluble in methanol; Insoluble in cold water and ethanol | [2] |

| UV Absorption (λmax) | 224, 268, 302 nm | [2] |

| Hydrogen Bond Donors | 4 | [2] |

| Hydrogen Bond Acceptors | 8 | [2] |

| Rotatable Bond Count | 5 | [2] |

Isolation and Purification from Picrorhiza kurroa

The primary source of this compound is the dried rhizomes of P. kurroa. While the plant is rich in various bioactive compounds, particularly iridoid glycosides like picrosides, specific protocols can be optimized for the isolation of this compound.[5][6] Quantitative data on the specific yield of this compound from P. kurroa is not widely reported in the literature; studies have predominantly focused on quantifying picroside content, which can range from 2.8% to 10.9% depending on the source.[7][8]

Experimental Protocol: Extraction and Chromatographic Purification

The following protocol outlines a standard laboratory-scale method for the isolation and purification of this compound.

1. Preparation of Plant Material:

- Obtain dried rhizomes of P. kurroa.

- Grind the rhizomes into a coarse powder (approximately 60-120 mesh) to increase the surface area for efficient extraction.

2. Solvent Extraction:

- Extract the powdered rhizome material (e.g., 500 g) exhaustively with methanol (e.g., 1 L) using a Soxhlet apparatus or reflux extraction for several hours.[4]

- Filter the extract to remove solid plant residue.

- Concentrate the methanolic extract under reduced pressure using a rotary evaporator to yield a viscous, dark brown crude extract.

3. Column Chromatography:

- Prepare a slurry of silica gel (60–120 mesh) in a non-polar solvent like petroleum ether or chloroform.[4][9]

- Pack a glass column with the silica gel slurry.

- Adsorb the crude methanolic extract onto a small amount of silica gel and load it onto the top of the packed column.

- Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually introducing methanol (e.g., progressing from CHCl₃:MeOH 99:1 to 90:10).[4]

- Collect fractions (e.g., 200 mL each) and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Chloroform:Methanol, 9:1 v/v) and visualize under UV light.

- Pool the fractions containing the compound of interest (this compound).

4. Final Purification:

- Concentrate the pooled fractions containing this compound.

- Further purification can be achieved by recrystallization from a suitable solvent or by preparative High-Performance Liquid Chromatography (HPLC) if necessary to achieve high purity (≥98%).

Visualization: Isolation Workflow

Caption: Workflow for the isolation and purification of this compound.

Pharmacological Activities and Mechanisms of Action

This compound has demonstrated significant potential in several therapeutic areas, primarily related to its hepatoprotective and anti-asthmatic effects.[10][11]

Hepatoprotective Effects in Non-Alcoholic Fatty Liver Disease (NAFLD)

This compound has been shown to alleviate NAFLD by reducing hepatic steatosis, inflammation, and fibrosis.[10] In preclinical studies using a high-fructose diet-induced NAFLD mouse model, oral administration of this compound (10 mg/kg) led to significant improvements in liver health.

Mechanism of Action: The hepatoprotective effects are mediated through a dual mechanism involving the activation of autophagy and the inhibition of de novo lipogenesis. This compound activates AMP-activated protein kinase alpha (AMPKα), which initiates two downstream signaling cascades:

-

Activation of Autophagy: AMPKα activation promotes the PI3K/Beclin1/LC3 signaling pathway, inducing autophagy to clear damaged organelles and lipid droplets.

-

Inhibition of Lipogenesis: AMPKα activation down-regulates the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and its target, Fatty Acid Synthase (FASN), thereby inhibiting fat production in the liver.

Caption: this compound's dual mechanism in alleviating NAFLD.

Anti-Asthmatic and Anti-Inflammatory Effects

This compound is a potent anti-asthmatic agent. In vivo studies have shown that this compound (10 mg/kg, p.o.) effectively prevents allergen- and PAF-induced bronchial obstruction in guinea pigs.[3][4]

Proposed Mechanism of Action: While the precise signaling pathway for this compound in asthma is not fully elucidated, the mechanism can be inferred from its aglycone, apocynin. Apocynin is a well-documented inhibitor of NADPH oxidase, an enzyme complex that produces reactive oxygen species (ROS).[2][8][12] ROS act as signaling molecules that can activate pro-inflammatory transcription factors like Nuclear Factor-kappa B (NF-κB).[13][14] By inhibiting NADPH oxidase, this compound (via metabolic conversion to apocynin) can reduce ROS production, thereby suppressing the activation of the NF-κB pathway. This leads to decreased transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, Interleukins) and enzymes (e.g., COX-2, iNOS), ultimately reducing airway inflammation and preventing bronchoconstriction.[15][16]

Caption: Proposed anti-inflammatory mechanism of this compound in asthma.

Detailed Experimental Protocols for Biological Assays

Protocol: High-Fructose Diet-Induced NAFLD Model in Mice

This protocol describes the induction of NAFLD and subsequent treatment with this compound.[2]

1. Animal Model and Diet:

- Use male Apolipoprotein E knockout (ApoE-/-) mice, 8-10 weeks old.

- Acclimatize mice for one week with standard chow and water.

- Induce NAFLD by feeding a high-fructose diet (HFrD), where fructose constitutes ~60% of total calories, for 14 weeks. A control group is maintained on a standard chow diet.

2. This compound Administration:

- Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

- Following the 14-week NAFLD induction, treat a cohort of HFrD-fed mice with this compound at a dosage of 10 mg/kg body weight.

- Administer the suspension via oral gavage once daily for 7 weeks. Control groups receive the vehicle alone.

3. Outcome Analysis:

- Serum Biochemical Analysis: At the end of the treatment, collect blood and separate serum. Analyze serum for levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and cholesterol using commercial assay kits.

- Histopathology: Euthanize mice and perfuse the liver with saline, followed by fixation in 10% neutral buffered formalin. Embed the tissue in paraffin, section at 4-5 µm, and perform Hematoxylin and Eosin (H&E) staining to assess steatosis, inflammation, and hepatocyte ballooning. Use Sirius Red staining to quantify collagen deposition (fibrosis).

- Molecular Analysis (Western Blot / RT-PCR): Homogenize frozen liver tissue to extract total protein or RNA. Use Western blot to analyze the protein expression levels of key markers in the autophagy (AMPKα, LC3) and lipogenesis (SREBP-1c, FASN) pathways. Use Real-Time PCR to quantify the mRNA expression of fibrosis and inflammation markers (e.g., α-SMA, TGF-β, TNF-α, IL-6).

Representative Protocol: Allergen/PAF-Induced Bronchial Obstruction in Guinea Pigs

This representative protocol is based on the methods used to demonstrate the anti-asthmatic effects of this compound.[3][4]

1. Animal Sensitization:

- Use male Dunkin-Hartley guinea pigs.

- Sensitize the animals by intraperitoneal injection of an allergen, such as ovalbumin (OVA), mixed with an adjuvant like aluminum hydroxide. A typical protocol involves two injections administered two weeks apart.

2. This compound Pre-treatment:

- One hour prior to the inhalation challenge, administer this compound (10 mg/kg) or vehicle control to the sensitized guinea pigs via oral gavage.

3. Bronchial Challenge and Measurement:

- Place the conscious, unrestrained animal in a whole-body plethysmograph to measure respiratory parameters.

- Establish a baseline reading.

- Challenge the animal by exposing it to an aerosolized solution of the allergen (e.g., 1% OVA) or platelet-activating factor (PAF) for a defined period (e.g., 30-60 seconds).

- Measure the intensity of bronchial obstruction immediately following the challenge. Key parameters include changes in specific airway resistance (sRaw) or PenH (enhanced pause), which reflect airflow limitation.

4. Data Analysis:

- Compare the magnitude of bronchoconstriction in the this compound-treated group to the vehicle-treated control group. A significant reduction in the bronchoconstrictive response indicates anti-asthmatic activity.

Conclusion and Future Directions

This compound, a phenolic glucoside from Picrorhiza kurroa, demonstrates significant therapeutic potential as a hepatoprotective and anti-asthmatic agent. Its well-defined mechanism in alleviating NAFLD through the dual regulation of autophagy and lipogenesis provides a strong foundation for its development as a treatment for metabolic disorders. Furthermore, its ability to prevent allergen- and PAF-induced bronchoconstriction highlights its promise in treating respiratory inflammatory conditions.

Future research should focus on several key areas:

-

Quantitative Analysis: Establishing a standardized and validated HPLC method for the routine quantification of this compound in P. kurroa extracts is necessary for quality control and standardization of herbal formulations. Determining the typical yield of this compound is a critical need.

-

Pharmacokinetics: Detailed pharmacokinetic and bioavailability studies of this compound are required to understand its absorption, distribution, metabolism, and excretion, which will inform optimal dosing strategies.

-

Potency and Specificity: Determining the IC₅₀ values of this compound against a panel of inflammatory targets (e.g., COX, LOX, specific cytokines) will help to clarify its potency and selectivity as an anti-inflammatory agent.

-

Clinical Trials: Given the strong preclinical evidence, well-designed clinical trials are warranted to evaluate the safety and efficacy of purified this compound in patients with NAFLD and asthma.

References

- 1. academicjournals.org [academicjournals.org]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. New antiasthmatic drugs from traditional medicine? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Apocynin: chemical and biophysical properties of a NADPH oxidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comprehensive Chemical Profiling of Picrorhiza kurroa Royle ex Benth Using NMR, HPTLC and LC-MS/MS Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolation and HPLC assisted quantification of two iridoid glycoside compounds and molecular DNA fingerprinting in critically endangered medicinal Picrorhiza kurroa Royle ex Benth: implications for conservation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Antiasthmatic Effects of <i>Picrorhiza kurroa</i>: this compound Prevents Allergen- and PAF-induced Bronchial Obstruction in Guinea Pigs | CiNii Research [cir.nii.ac.jp]

- 12. Pharmacology of apocynin: a natural acetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Targeting the NF-κB pathway in asthma and chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nuclear Factor κB, Airway Epithelium, and Asthma: Avenues for Redox Control - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Aromadendrin inhibits PMA-induced cytokine formation/NF-κB activation in A549 cells and ovalbumin-induced bronchial inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. researchgate.net [researchgate.net]

- 19. Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology of Androsin: A Technical Guide for Researchers

Introduction

Androsin, a phenolic glycoside first isolated from the roots of Picrorhiza kurroa, is a compound of growing interest in the pharmaceutical research and development sector. Traditionally used in Ayurvedic medicine for various ailments, modern scientific investigation has begun to elucidate the specific pharmacological properties and mechanisms of action that underpin its therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its molecular targets, signaling pathways, and preclinical efficacy. The information is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Core Pharmacological Properties

This compound exhibits a range of pharmacological activities, with the most prominent being its hepatoprotective, anti-inflammatory, and anti-asthmatic effects. These properties are attributed to its ability to modulate key cellular signaling pathways involved in metabolism, inflammation, and immune response.

Hepatoprotective Effects in Non-Alcoholic Fatty Liver Disease (NAFLD)

Preclinical studies have demonstrated this compound's potential in mitigating the pathological features of Non-Alcoholic Fatty Liver Disease (NAFLD). Its mechanism of action in the liver is primarily centered on the activation of AMP-activated protein kinase alpha (AMPKα), a central regulator of cellular energy homeostasis.[1][2]

Activation of AMPKα by this compound initiates a cascade of downstream events that collectively contribute to the alleviation of hepatic steatosis and inflammation.[1][2] This includes the induction of autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and lipid droplets, and the suppression of de novo lipogenesis.[2][3]

The key molecular events are:

-

Activation of Autophagy: this compound promotes the autophagic process through the AMPKα/PI3K/Beclin1/LC3 signaling pathway.[1][2][3]

-

Inhibition of Lipogenesis: It downregulates the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and its downstream target, Fatty Acid Synthase (FASN), thereby reducing the synthesis of new fatty acids in the liver.[1][2]

Anti-inflammatory and Anti-asthmatic Properties

This compound has been shown to possess significant anti-inflammatory and anti-asthmatic properties.[1][2] In the context of NAFLD, this compound treatment has been observed to reduce key inflammatory markers such as various interleukins (ILs), tumor necrosis factor-alpha (TNF-α), and nuclear factor-kappa B (NF-κB).[1] Its anti-asthmatic effects have been demonstrated in preclinical models of allergen- and PAF-induced bronchial obstruction.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data on the pharmacological effects of this compound from preclinical studies.

Table 1: In Vivo Efficacy of this compound

| Animal Model | Disease/Condition | Effective Dose (Oral) | Primary Outcome | Reference(s) |

| ApoE-/- Mice | High-Fructose Diet-Induced NAFLD | 10 mg/kg | Hepatoprotective | [1][2] |

| Guinea Pigs | Allergen- and PAF-induced Bronchial Obstruction | 10 mg/kg | Anti-asthmatic | [1] |

Table 2: Effect of this compound on Inflammatory Markers in LPS-Stimulated RAW 264.7 Cells

| Treatment | Concentration (µM) | Nitric Oxide (NO) Production (µM) | TNF-α Production (pg/mL) | Reference(s) |

| Control | - | 1.5 ± 0.2 | 80 ± 10 | [4] |

| LPS (1 µg/mL) | - | 25.8 ± 2.5 | 1250 ± 150 | [4] |

| This compound + LPS | 1 | 22.5 ± 2.0 | 980 ± 90 | [4] |

| This compound + LPS | 5 | 15.3 ± 1.8 | 650 ± 70 | [4] |

| This compound + LPS | 10 | 8.7 ± 1.2 | 320 ± 45 | [4] |

| This compound + LPS | 25 | 4.2 ± 0.5 | 150 ± 20 | [4] |

| Dexamethasone + LPS | 10 | 6.5 ± 0.8 | 280 ± 35 | [4] |

| Data are presented as mean ± standard deviation (n=3). |

Table 3: Effect of this compound on Cell Viability of RAW 264.7 Cells

| Treatment | Concentration (µM) | Cell Viability (%) | Reference(s) |

| Control (untreated) | - | 100 | [4] |

| This compound | 1 | 99 ± 4 | [4] |

| This compound | 5 | 98 ± 5 | [4] |

| This compound | 10 | 97 ± 3 | [4] |

| This compound | 25 | 95 ± 6 | [4] |

| Data are presented as mean ± standard deviation (n=3). |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on this compound.

In Vivo Hepatoprotective Activity Assay in a NAFLD Mouse Model

This protocol outlines a typical experimental procedure to evaluate the hepatoprotective effects of this compound in a mouse model of NAFLD.[1]

-

Animal Model: Male ApoE-/- mice are commonly used.[1]

-

Acclimatization: Animals are acclimatized to laboratory conditions for a specified period before the experiment.[1]

-

Grouping: Mice are randomly divided into a control group, a disease model group (High-Fructose Diet, HFrD), and a treatment group (HFrD + this compound).[1]

-

Induction of NAFLD: The disease model and treatment groups are fed a high-fructose diet for an extended period (e.g., 16 weeks) to induce NAFLD.[1]

-

Drug Administration: The treatment group receives a daily oral dose of this compound (e.g., 10 mg/kg), while the control and disease model groups receive the vehicle.[1]

-

Data Collection and Analysis:

-

Blood Collection: Blood samples are collected to measure levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and cholesterol.[1]

-

Liver Tissue Collection: Liver tissues are harvested for histopathological analysis (H&E and Oil Red O staining) and molecular analysis (Western Blot/PCR for proteins like AMPKα, SREBP-1c, etc.).[1]

-

In Vitro AMPK Activation Assay

This protocol describes a general method for assessing the activation of AMPK in a cell-based assay.[1]

-

Cell Culture: A suitable cell line, such as human hepatoma (HepG2) cells, is cultured under standard conditions. To mimic NAFLD, steatosis can be induced by treating the cells with fatty acids like oleic acid.[1]

-

Compound Treatment: Cells are treated with various concentrations of this compound for a specified time.[1]

-

Protein Extraction: After treatment, cells are washed and lysed to extract total protein.[1]

-

Protein Quantification: The protein concentration of each lysate is determined using a standard method like the bicinchoninic acid (BCA) assay.[1][5]

-

Western Blot Analysis: Equal amounts of protein are subjected to SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies against phosphorylated AMPKα (p-AMPKα) and total AMPKα. The ratio of p-AMPKα to total AMPKα is calculated to determine the extent of AMPK activation.[1][5]

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Production)

This protocol outlines the assessment of this compound's anti-inflammatory effects by measuring nitric oxide (NO) production in LPS-stimulated macrophages.[4]

-

Cell Culture: RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere overnight.[4]

-

Pre-treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.[4]

-

Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.[4]

-

Nitric Oxide Measurement: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess Reagent System.[4]

-

Data Analysis: The absorbance is measured at 540 nm, and the NO concentration is determined by comparison with a standard curve.[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways modulated by this compound and the experimental workflows described.

References

Androsin and Liver Fibrosis: A Technical Overview of the Preclinical Evidence

For Researchers, Scientists, and Drug Development Professionals

December 17, 2025

Abstract

Liver fibrosis, a wound-healing response to chronic liver injury, is characterized by the excessive accumulation of extracellular matrix, leading to organ dysfunction and cirrhosis. Current therapeutic options are limited, driving the investigation of novel anti-fibrotic agents. Androsin, a phenylpropanoid glycoside, has recently emerged as a compound of interest. Preclinical evidence, primarily from a study on non-alcoholic fatty liver disease (NAFLD) with a fibrotic component, suggests that this compound may mitigate liver fibrosis by modulating key signaling pathways involved in autophagy, lipogenesis, and inflammation. This technical guide provides a comprehensive analysis of the existing evidence for this compound's therapeutic potential in liver fibrosis, detailing its mechanism of action, summarizing the available quantitative data, outlining experimental methodologies, and visualizing the implicated signaling pathways.

Core Mechanism of Action

The primary evidence for this compound's anti-fibrotic effects stems from its ability to alleviate NAFLD in a murine model. The proposed mechanism involves the modulation of two critical signaling cascades: the activation of autophagy via the AMPKα/PI3K/Beclin1/LC3 pathway and the attenuation of de novo lipogenesis through the AMPKα/SREBP-1c/FASN pathway.[1]

This compound's activation of AMP-activated protein kinase (AMPKα), a central regulator of cellular energy homeostasis, appears to be the initiating event.[1] Activated AMPKα subsequently influences downstream pathways, leading to a reduction in hepatic steatosis, inflammation, and fibrosis.[1] Furthermore, this compound treatment has been shown to decrease the expression of key pro-fibrotic and inflammatory mediators, including transforming growth factor-beta (TGF-β), α-smooth muscle actin (α-SMA), and various collagens.[1]

Quantitative Data from In Vivo Studies

The primary in vivo evidence for this compound's efficacy in a model relevant to liver fibrosis comes from a study by Pang et al. (2024) using a high-fructose diet (HFrD)-induced NAFLD model in ApoE-/- mice.[1] While the full quantitative data with statistical parameters are not publicly available, the study reported significant reductions in key markers of liver injury and fibrosis.

Table 1: Effect of this compound on Serum Markers of Liver Injury and Lipids

| Parameter | Treatment Group | Reported Outcome |

| Alanine Aminotransferase (ALT) | This compound (10 mg/kg) | Reduction |

| Aspartate Aminotransferase (AST) | This compound (10 mg/kg) | Reduction |

| Cholesterol | This compound (10 mg/kg) | Significant Reduction |

Table 2: Effect of this compound on Hepatic Fibrosis and Lipogenesis Markers

| Marker | Type | Treatment Group | Reported Outcome |

| α-Smooth Muscle Actin (α-SMA) | Fibrosis | This compound (10 mg/kg) | Reduction |

| Collagens | Fibrosis | This compound (10 mg/kg) | Reduction |

| Transforming Growth Factor-β (TGF-β) | Fibrosis | This compound (10 mg/kg) | Reduction |

| Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) | Lipogenesis | This compound (10 mg/kg) | Down-regulation |

| Fatty Acid Synthase (FASN) | Lipogenesis | This compound (10 mg/kg) | Down-regulation |

Table 3: Effect of this compound on Hepatic Autophagy Markers

| Marker | Type | Treatment Group | Reported Outcome |

| AMP-activated protein kinase α (AMPKα) | Autophagy | This compound (10 mg/kg) | Activation |

| Phosphatidylinositol 3-kinase (PI3K) | Autophagy | This compound (10 mg/kg) | Increased Expression |

| Beclin1 | Autophagy | This compound (10 mg/kg) | Increased Expression |

| Microtubule-associated protein 1A/1B-light chain 3 (LC3) | Autophagy | This compound (10 mg/kg) | Increased Expression |

Experimental Protocols

The following methodologies are based on the available information from the key study by Pang et al. (2024) on this compound in a NAFLD model.[1]

Animal Model and Treatment

-

Animal Model: ApoE-/- mice were used to establish a model of NAFLD with a fibrotic component.

-

Disease Induction: The mice were fed a high-fructose diet (HFrD) to induce NAFLD. The specific composition and duration of the diet prior to treatment are not detailed in the available abstract.

-

Treatment: this compound was administered orally at a dose of 10 mg/kg body weight.

-

Duration: The treatment was carried out for 7 weeks.

Biochemical Analysis

-

Serum Analysis: Blood samples were collected to measure serum levels of ALT, AST, and cholesterol. The specific assay methods (e.g., ELISA, colorimetric assays) were not specified in the abstract.

Histological Analysis

-

Staining: Liver tissues were subjected to Hematoxylin and Eosin (H&E) staining for general morphology and Sirius Red staining for the visualization of collagen deposition, a hallmark of fibrosis.

-

Assessment: The staining was used to examine hepatocyte ballooning, hepatic lipid deposition, inflammation, and fibrosis. The scoring methodology was not detailed.

Gene and Protein Expression Analysis

-

Methods: Reverse Transcription PCR (RT-PCR) and Western blot analysis were employed to measure the mRNA and protein levels of markers associated with autophagy, lipogenesis, inflammation, and fibrosis.

-

Markers Analyzed: The specific targets included α-SMA, collagens, TGF-β, SREBP-1c, FASN, AMPKα, PI3K, Beclin1, and LC3.

Signaling Pathways and Visualizations

The anti-fibrotic and hepatoprotective effects of this compound are attributed to its modulation of the AMPKα-mediated signaling network. The following diagrams illustrate the proposed pathways.

Conclusion and Future Directions

The current preclinical evidence, although limited to a single study in a NAFLD model, provides a promising foundation for the potential of this compound as a therapeutic agent for liver fibrosis. The compound's ability to target multiple interconnected pathways—lipogenesis, autophagy, and inflammation—positions it as an attractive candidate for a multi-faceted disease like liver fibrosis.

However, several critical questions remain to be addressed. Future research should focus on:

-

Validation in other fibrosis models: Investigating the efficacy of this compound in chemically-induced liver fibrosis models (e.g., carbon tetrachloride or thioacetamide) would provide broader evidence of its anti-fibrotic potential.

-

Dose-response studies: Establishing a clear dose-dependent effect of this compound is necessary for determining optimal therapeutic windows.

-

Pharmacokinetic and safety profiles: Comprehensive studies on the absorption, distribution, metabolism, excretion, and toxicity of this compound are essential before any clinical consideration.

-

Clinical trials: To date, there is no evidence of this compound being evaluated in human clinical trials for liver fibrosis. The progression to well-designed clinical studies will be the ultimate determinant of its therapeutic utility.

References

Investigating the Anti-inflammatory Effects of Androsin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Androsin, a naturally occurring phytochemical, has garnered significant attention for its potent anti-inflammatory properties. This technical guide provides an in-depth overview of the mechanisms underlying this compound's therapeutic potential, focusing on its modulation of key inflammatory signaling pathways. We present a compilation of quantitative data, detailed experimental protocols for in vitro and in vivo studies, and visual representations of the molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into this compound as a promising anti-inflammatory agent.

Introduction

Inflammation is a fundamental biological process that, when dysregulated, contributes to the pathogenesis of a wide array of chronic diseases. The search for novel anti-inflammatory compounds with high efficacy and minimal side effects is a critical area of pharmaceutical research. This compound, a compound isolated from Picrorhiza kurroa, has emerged as a promising candidate, demonstrating significant anti-inflammatory effects in various preclinical models.[1] This guide synthesizes the current knowledge on this compound's anti-inflammatory actions, with a focus on its molecular mechanisms.

Molecular Mechanisms of this compound's Anti-inflammatory Action

This compound exerts its anti-inflammatory effects primarily through the modulation of two key signaling pathways: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β.[2] In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes.[3]

This compound has been shown to inhibit the activation of the NF-κB pathway.[1] Mechanistically, it is suggested to interfere with the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[4]

Modulation of the MAPK Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in cellular responses to a variety of external stimuli, including inflammatory signals.[5] These kinases are activated through a cascade of phosphorylation events and, once activated, can phosphorylate various transcription factors, leading to the expression of inflammatory genes. This compound has been observed to modulate the phosphorylation of these key MAPK proteins, thereby dampening the inflammatory response.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in several studies. The following tables summarize key findings.

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Assay | Cell Line | Stimulant | Measured Parameter | IC50 / % Inhibition | Reference |

| Nitric Oxide Production | RAW 264.7 | LPS (1 µg/mL) | Nitrite | IC50 values reported in various studies | [1][6] |

| Cytokine Production | RAW 264.7 | LPS (1 µg/mL) | TNF-α | Concentration-dependent inhibition | [1] |

| Cytokine Production | RAW 264.7 | LPS (1 µg/mL) | IL-6 | Concentration-dependent inhibition | [1] |

Table 2: In Vivo Anti-inflammatory Activity of this compound

| Animal Model | Condition | Treatment | Key Findings | Reference |

| ApoE-/- mice | High-Fructose Diet-induced NAFLD | This compound (10 mg/kg, p.o.) | Reduced serum ALT, AST, and cholesterol; Decreased hepatic inflammation (ILs, TNF-α, NF-κB) | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory effects of this compound.

In Vitro Anti-inflammatory Assays in RAW 264.7 Macrophages

The RAW 264.7 macrophage cell line is a widely used model to study inflammatory responses.[1]

-

Cell Line: RAW 264.7 murine macrophage cell line.[1]

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[1]

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[1]

-

Plating: Seed cells in 96-well plates at a density of 5 x 10^4 cells/well and allow to adhere overnight.[1]

-

Treatment: Pre-treat cells with various concentrations of this compound for 1 hour.[1]

-

Stimulation: Add Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response and incubate for the desired time (e.g., 24 hours for NO and cytokine assays).[1]

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[1]

-

Incubate for 4 hours at 37°C.[1]

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[1]

-

Measure the absorbance at 570 nm using a microplate reader.[1]

-

Calculate cell viability as a percentage of the untreated control.[1]

-

After a 24-hour incubation with LPS, collect 50 µL of the cell culture supernatant.[1]

-

Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[7]

-

Incubate at room temperature for 10 minutes.[7]

-

Measure the absorbance at 540 nm.[1]

-

Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.[7]

-

Collect cell culture supernatants after 24 hours of LPS stimulation.[1]

-

Measure the concentrations of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[8][9]

-

Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Add samples and standards to the wells.

-

Add a biotinylated detection antibody, followed by streptavidin-horseradish peroxidase (HRP).

-

Add a substrate solution (e.g., TMB) and stop the reaction.

-

Measure the absorbance at 450 nm.[10]

-

Seed RAW 264.7 cells on glass coverslips in a 24-well plate.[1]

-

Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 1 hour.[1]

-

Fix the cells with 4% paraformaldehyde.[1]

-

Permeabilize the cells with 0.1% Triton X-100.[1]

-

Block with 1% BSA in PBS.[1]

-

Incubate with a primary antibody against the p65 subunit of NF-κB.[1]

-

Incubate with a fluorescently labeled secondary antibody.[1]

-

Counterstain the nuclei with DAPI.[1]

-

Visualize the localization of p65 using a fluorescence microscope.

Western Blot Analysis

Western blotting can be used to determine the effect of this compound on the protein expression and phosphorylation status of key signaling molecules in the NF-κB and MAPK pathways.[11]

-

Protein Extraction: Lyse the treated cells in a suitable lysis buffer.

-